molecular formula C20H19FN4O B2504561 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide CAS No. 2380180-07-2

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide

Cat. No.: B2504561
CAS No.: 2380180-07-2
M. Wt: 350.397
InChI Key: QVZQSHBWBRYWLM-UHFFFAOYSA-N
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Description

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from a suitable precursor, the benzodiazole ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.

    Formation of the Azetidine Ring: The azetidine ring can be formed through ring-closing reactions involving appropriate precursors.

    Coupling with 4-Fluorophenyl Group: The final step involves coupling the azetidine ring with the 4-fluorophenyl group using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or benzodiazole moieties.

    Reduction: Reduction reactions can occur, potentially affecting the azetidine ring or other functional groups.

    Substitution: Substitution reactions, especially nucleophilic or electrophilic substitutions, can modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.

    Chemical Biology: Use as a tool compound to study biological mechanisms and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)azetidine-1-carboxamide
  • 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)azetidine-1-carboxamide

Uniqueness

The uniqueness of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c21-14-7-9-15(10-8-14)22-20(26)24-11-16(12-24)25-18-4-2-1-3-17(18)23-19(25)13-5-6-13/h1-4,7-10,13,16H,5-6,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZQSHBWBRYWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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